molecular formula C15H17NO3 B7505376 N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide

货号: B7505376
分子量: 259.30 g/mol
InChI 键: KJHYVUNOIGOYJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide, also known as AG-490, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. AG-490 is a tyrosine kinase inhibitor that has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

作用机制

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide is a tyrosine kinase inhibitor that selectively inhibits the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway plays a critical role in cell proliferation, differentiation, and immune response. This compound inhibits the activation of JAK and STAT, which leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activation of JAK and STAT, which leads to the inhibition of cell proliferation and survival. In autoimmune diseases, this compound inhibits the production of inflammatory cytokines and the activation of T cells, which leads to the suppression of the immune response.

实验室实验的优点和局限性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is a selective inhibitor of the JAK-STAT signaling pathway, which makes it a useful tool for studying the role of this pathway in various diseases. This compound has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon.
One limitation of this compound is that it may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results. Another limitation is that this compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. Another direction is to study its safety and efficacy in clinical trials. Additionally, researchers could investigate the potential for this compound to be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, researchers could explore the potential for this compound to be used as a tool for studying the JAK-STAT signaling pathway in normal and diseased cells.

合成方法

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with cyclohexene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with thionyl chloride to generate the corresponding acid chloride, which is then reacted with 3-aminocyclohex-2-en-1-one to yield this compound.

科学研究应用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In autoimmune diseases, this compound has been shown to inhibit the production of inflammatory cytokines, such as interferon-gamma and interleukin-2, which play a key role in the pathogenesis of autoimmune diseases. This compound has also been shown to inhibit the activation of T cells, which are involved in the immune response in autoimmune diseases.

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(11-4-2-1-3-5-11)16-12-6-7-13-14(10-12)19-9-8-18-13/h1-2,6-7,10-11H,3-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYVUNOIGOYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。